2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium
Overview
Description
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium is a chemical compound with the molecular formula C10H18NO5 This compound is known for its unique structure, which includes a morpholinium ring substituted with carboxymethyl groups at the 2 and 6 positions and dimethyl groups at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium typically involves the reaction of morpholine derivatives with carboxymethylating agents under controlled conditions. One common method includes the use of chloroacetic acid or its derivatives in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the chloroacetic acid, leading to the formation of the carboxymethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the carboxymethyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholinium derivatives depending on the reagents used.
Scientific Research Applications
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethyl groups enhance its binding affinity to these targets, facilitating the modulation of biological pathways. The compound’s unique structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: A compound with similar carboxymethyl groups but a different core structure.
2,6-Bis(1H-imidazole-2-yl)pyridine: Another compound with a similar substitution pattern but different functional groups.
Uniqueness
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium stands out due to its morpholinium core, which imparts unique chemical and biological properties
Biological Activity
2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium (CMDM) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H18N2O4
- Molecular Weight : 218.26 g/mol
- CAS Number : 111690-58-5
CMDM functions primarily as an inhibitor of carnitine acetyltransferase (CAT), an enzyme crucial for fatty acid metabolism. By inhibiting CAT, CMDM can alter the metabolic pathways involving acylcarnitines and acyl-CoA, potentially leading to decreased accumulation of toxic acyl-CoAs in cells .
1. Inhibition of Carnitine Acetyltransferase
Studies have demonstrated that CMDM effectively inhibits CAT activity in isolated hepatocytes. This inhibition is concentration-dependent and does not induce significant cytotoxicity, as evidenced by unchanged glucose formation and pyruvate oxidation rates under experimental conditions .
2. Impact on Fatty Acid Metabolism
The inhibition of CAT by CMDM may lead to altered fatty acid metabolism, potentially impacting energy production and lipid profiles in various cell types. This effect is particularly relevant under pathological conditions characterized by high levels of acyl-CoA accumulation.
3. Potential Therapeutic Applications
Given its role in metabolic regulation, CMDM has potential therapeutic implications in conditions such as obesity, diabetes, and other metabolic disorders where fatty acid metabolism is disrupted.
Case Study 1: Hepatocyte Metabolism
In a controlled study examining the effects of CMDM on rat hepatocyte metabolism, researchers found that CMDM significantly reduced the formation of propionylcarnitine when cells were incubated with propionate. This reduction was associated with a restoration of pyruvate oxidation rates, indicating a potential for CMDM to mitigate the adverse effects of fatty acid accumulation .
Case Study 2: Toxicity Assessment
Further investigations into the cytotoxicity of CMDM revealed that while it inhibits CAT effectively, it does not exhibit non-specific toxicity. This suggests that CMDM could be a viable candidate for further development as a therapeutic agent without the risk of damaging cellular integrity at effective doses .
Comparative Analysis with Similar Compounds
Properties
IUPAC Name |
2-[(2R,6S)-6-(carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-11(2)5-7(3-9(12)13)16-8(6-11)4-10(14)15/h7-8H,3-6H2,1-2H3,(H-,12,13,14,15)/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSQZULQAKPXLL-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC(OC(C1)CC(=O)[O-])CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(C[C@@H](O[C@@H](C1)CC(=O)[O-])CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111690-58-5 | |
Record name | 2,6-Bis(carboxymethyl)-4,4-dimethylmorpholinium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111690585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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